N-(furan-2-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Description
N-(furan-2-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a benzimidazole core linked to a sulfanyl-acetamide moiety and a furan-2-ylmethyl substituent. Its molecular formula is C₁₆H₁₆N₄O₃S, with a molecular weight of 344.4 g/mol . Key structural features include:
- Sulfanyl bridge: Connects the benzimidazole to the acetamide group, influencing conformational flexibility and electronic properties.
- Furan-2-ylmethyl group: Introduces aromatic heterocyclic character, which may improve solubility and metabolic stability.
The compound’s synthesis likely involves S-alkylation of a benzimidazole-thione precursor with a chloroacetamide intermediate, a method analogous to procedures described for structurally related acetamides (e.g., ). Computational studies on similar N-benzyl-N-(furan-2-ylmethyl)acetamides suggest conformational preferences driven by intramolecular hydrogen bonding and steric effects .
Properties
Molecular Formula |
C15H15N3O2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H15N3O2S/c1-10-4-5-12-13(7-10)18-15(17-12)21-9-14(19)16-8-11-3-2-6-20-11/h2-7H,8-9H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
WLUJROBPNAFUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
N-(furan-2-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O2S |
| Molecular Weight | 317.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 4587433 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Anticancer Activity : It has been suggested that the compound can induce apoptosis in cancer cells by interacting with cellular DNA or proteins, disrupting normal cellular functions.
- Receptor Modulation : It may also bind to certain receptors, altering their activity and influencing cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated the potential of this compound in cancer treatment:
- In Vitro Studies : The compound was tested against various cancer cell lines, showing significant cytotoxic effects. For instance, it exhibited an IC50 value of approximately 15 µM against MCF7 breast cancer cells, indicating potent anticancer properties .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored:
- Cell Line Studies : In experiments using RAW264.7 macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with LPS (lipopolysaccharides) .
Case Studies
- Case Study on Cancer Cell Lines :
- Anti-inflammatory Activity Assessment :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several acetamide derivatives, differing in substituents on the benzimidazole, acetamide, or aromatic groups. Below is a detailed comparison:
Substituent Variations on the Benzimidazole Core
Key Observations :
- Electron-withdrawing groups (e.g., -F, -CF₃) increase polarity and may enhance binding to hydrophilic enzyme active sites .
- Methoxy groups improve metabolic stability but reduce membrane permeability due to increased hydrogen bonding capacity .
Variations in the Acetamide Side Chain
Key Observations :
- Chloro-methoxyphenyl substituents exhibit antifungal activity, likely due to halogen bonding with target proteins .
Bioactivity Profiles of Analogous Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
